molecular formula C25H34N4O3 B2406831 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1172843-39-8

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No. B2406831
CAS RN: 1172843-39-8
M. Wt: 438.572
InChI Key: QRADRYTYPAWHDN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Versatile Synthesis Intermediates : A study highlighted the synthesis of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates related to the chemical structure of interest. These intermediates demonstrate the chemical's role in complex synthesis pathways, contributing to the development of novel compounds (Phillips & Castle, 1980).
  • Anticancer Properties : Research identified derivatives with potent topoisomerase I-targeting activity and cytotoxic effects, underlying the potential therapeutic applications of similar structures in cancer treatment (Ruchelman et al., 2004).
  • Lewis Acid Catalysis : Studies on the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, catalyzed by Lewis acid, resulted in the synthesis of pyrrolidine and tetrahydroquinoline derivatives, showcasing the compound's utility in creating structurally diverse molecules (Lu & Shi, 2007).

Biological Activities and Applications

  • Corrosion Inhibition : Urea-derived Mannich bases, similar in functional groups to the compound of interest, were synthesized and examined as corrosion inhibitors for mild steel in hydrochloric acid solutions, illustrating the compound's potential in material science applications (Jeeva et al., 2015).
  • Molecular Docking Studies : Spectral analysis and molecular docking studies of related compounds demonstrated potential inhibitory activity against specific biological targets, suggesting the chemical's relevance in drug design and pharmacology (El-Azab et al., 2016).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-28-13-7-8-18-16-19(11-12-21(18)28)22(29-14-4-5-15-29)17-26-25(30)27-20-9-6-10-23(31-2)24(20)32-3/h6,9-12,16,22H,4-5,7-8,13-15,17H2,1-3H3,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADRYTYPAWHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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